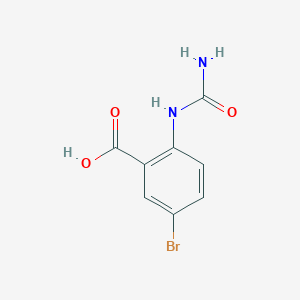
5-Bromo-2-(carbamoylamino)benzoic acid
Overview
Description
5-Bromo-2-(carbamoylamino)benzoic acid is an organic compound with the molecular formula C8H7BrN2O3 and a molecular weight of 259.06 g/mol.
Mechanism of Action
Target of Action
It is known that similar compounds are key intermediates in the synthesis of a family of promising sglt2 inhibitors . SGLT2 inhibitors are a class of medications that inhibit the reabsorption of glucose in the kidney and therefore lower blood sugar levels .
Mode of Action
Based on its structural similarity to other sglt2 inhibitors, it is likely that it binds to the sglt2 protein in the kidneys, inhibiting the reabsorption of glucose and thereby reducing blood glucose levels .
Biochemical Pathways
As a potential sglt2 inhibitor, it would be expected to impact glucose metabolism by reducing renal glucose reabsorption and increasing urinary glucose excretion .
Result of Action
If it acts as an sglt2 inhibitor, it would be expected to lower blood glucose levels by increasing urinary glucose excretion .
Preparation Methods
The preparation of 5-Bromo-2-(carbamoylamino)benzoic acid involves several synthetic routes. One common method includes the bromination of 2-chlorobenzonitrile to produce 5-bromo-2-chlorobenzonitrile, followed by hydrolysis in the presence of alkali to generate 5-bromo-2-chlorobenzoate. Finally, a contact reaction with protonic acid yields 5-bromo-2-chlorobenzoic acid . This compound can also be synthesized through a series of steps including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
Chemical Reactions Analysis
5-Bromo-2-(carbamoylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: It can participate in substitution reactions, such as Suzuki–Miyaura coupling, which is widely used for carbon–carbon bond formation. Common reagents and conditions for these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents depending on the desired transformation.
Scientific Research Applications
5-Bromo-2-(carbamoylamino)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is being explored for its potential therapeutic applications, including as a key intermediate in the synthesis of SGLT2 inhibitors for diabetes therapy.
Industry: It is used in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
5-Bromo-2-(carbamoylamino)benzoic acid can be compared with other similar compounds such as:
2-Bromo-5-methoxybenzoic acid: Used in the synthesis of urolithin derivatives.
5-Bromo-2-chlorobenzoic acid: Used in electroinduced dehalogenation reactions.
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: A key intermediate for the synthesis of SGLT2 inhibitors
Properties
IUPAC Name |
5-bromo-2-(carbamoylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O3/c9-4-1-2-6(11-8(10)14)5(3-4)7(12)13/h1-3H,(H,12,13)(H3,10,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBBPPGNIRGLGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)O)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


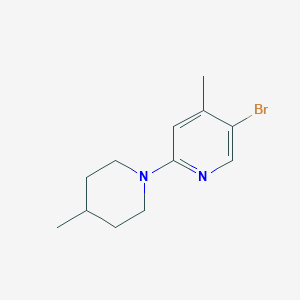
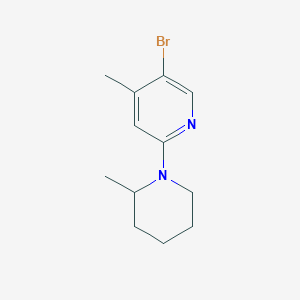


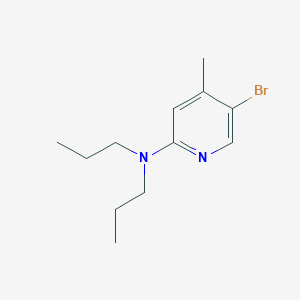
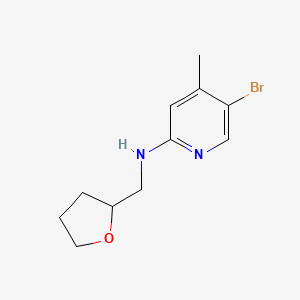
![3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B1525321.png)
![3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525322.png)

![3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525324.png)

![6-chloro-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1525329.png)

![5-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1525332.png)
